2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPJPVWSXSTEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine typically involves the reaction of 4-(4-chlorophenyl)piperazine with 5-fluoropyrimidine under specific conditions. One common method includes:
Starting Materials: 4-(4-chlorophenyl)piperazine and 5-fluoropyrimidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or cesium carbonate to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the base is added. The mixture is then heated to a specific temperature (usually around 80-100°C) and stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyrimidine ring, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14ClFN4
- Molecular Weight : 292.74 g/mol
- CAS Number : 2549065-32-7
This compound features a piperazine moiety, which is often associated with various biological activities, making it a subject of interest in drug development.
Pharmacological Applications
-
Antidepressant Activity :
- The compound shares structural similarities with known antidepressants. Research indicates that compounds with piperazine rings can interact with serotonin receptors, potentially leading to antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance efficacy against depressive disorders .
- Antipsychotic Properties :
-
Anticancer Potential :
- Recent studies have explored the use of pyrimidine derivatives in cancer therapy. Compounds like 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation .
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrimidine ring and subsequent functionalization of the piperazine moiety. This synthetic versatility allows for the exploration of various analogs that may enhance biological activity or reduce side effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
The compound 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13ClFN3
- Molecular Weight : 273.72 g/mol
The presence of a piperazine ring and a fluoropyrimidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and in oncology.
1. Dopamine Receptor Affinity
Research indicates that derivatives of piperazine, including those containing a chlorophenyl group, exhibit significant affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound showed an IC50 value of 0.057 nM for the D4 receptor, indicating high potency and selectivity over other receptor subtypes .
2. Anticancer Activity
Studies have demonstrated that compounds with similar structures to this compound possess anticancer properties. For example, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, enzyme inhibition studies have shown that related piperazine derivatives can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their structural features. The following table summarizes key findings from SAR studies related to this compound:
Case Study 1: Anticancer Efficacy
A study involving the administration of a piperazine derivative similar to this compound showed significant tumor reduction in murine models of cancer. The compound was administered at varying doses, revealing dose-dependent efficacy in inhibiting tumor growth.
Case Study 2: Neuropharmacological Effects
In a behavioral study on rodents, compounds with similar structural motifs were tested for their effects on anxiety and depression models. Results indicated that these compounds could modulate neurotransmitter systems effectively, leading to reduced anxiety-like behaviors .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the compound from increases metabolic stability but may reduce solubility compared to the target compound’s fluorine.
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., the target compound) generally exhibit stronger interactions with amine-binding receptors (e.g., dopamine D2, serotonin 5-HT1A) compared to piperidine analogues.
Pharmacological and Computational Insights
Receptor Binding and Noncovalent Interactions
Computational studies using tools like Multiwfn () reveal that the 4-chlorophenyl group in the target compound contributes to hydrophobic interactions with receptor pockets, while the 5-fluorine atom stabilizes the pyrimidine ring via electron delocalization. In contrast, analogues with bulkier substituents (e.g., benzyl groups in ) show steric hindrance, reducing binding efficiency.
Physicochemical and Pharmacokinetic Comparison
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine, and how can reaction yields be optimized?
The synthesis of this compound typically involves coupling a piperazine derivative with a fluoropyrimidine precursor. A methodologically robust approach includes:
- Stepwise substitution : Reacting 5-fluoropyrimidine with 4-(4-chlorophenyl)piperazine under nucleophilic aromatic substitution conditions, using a polar aprotic solvent (e.g., DMF or DMSO) and a base like potassium carbonate to deprotonate the piperazine .
- Catalytic optimization : Incorporating p-toluenesulfonic acid as a catalyst, as demonstrated in analogous one-step syntheses of chromeno-pyrimidine derivatives, to enhance reaction efficiency .
- Purification : Column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product with >95% purity. Yields can be improved by controlling reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for pyrimidine:piperazine) .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the piperazine ring (δ 2.8–3.5 ppm for N–CH₂ protons) and fluoropyrimidine moiety (δ 8.1–8.3 ppm for aromatic protons). Coupling constants (e.g., J = 5–7 Hz for F–C interactions) help verify substitution patterns .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ peak at m/z 323.08) and fragmentation patterns consistent with the chlorophenyl and fluoropyrimidine groups .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in structurally related pyrimidine derivatives .
Basic: What are the stability considerations for this compound under different storage conditions?
- Short-term storage : –4°C in airtight, light-protected containers with desiccants to prevent hydrolysis of the fluoropyrimidine group .
- Long-term storage : –20°C under inert gas (argon or nitrogen) to mitigate oxidative degradation. Stability assays using HPLC at 0, 3, and 6 months are recommended to monitor purity .
- Handling : Use glove boxes for air-sensitive steps, and avoid aqueous environments to prevent displacement of the fluorine atom .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Substituent variation : Synthesize analogs with modifications to the chlorophenyl (e.g., replacing Cl with F or CH₃) or pyrimidine (e.g., substituting F with Cl or Br) groups. Compare inhibitory activity against target enzymes (e.g., acetylcholinesterase) using kinetic assays .
- Pharmacophore mapping : Employ computational tools like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
- Bioisosteric replacement : Test pyrimidine replacements (e.g., triazine or pyridine) to assess tolerance for structural diversity, as seen in related anticancer agents .
Advanced: What methodologies are appropriate for resolving discrepancies in biological assay data across different studies?
- Meta-analysis : Systematically compare assay conditions (e.g., enzyme source, pH, co-factors) that may affect activity measurements. For example, acetylcholinesterase from human vs. electric eel sources exhibits differing sensitivity to piperazine derivatives .
- Dose-response validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via Ellman’s method) to minimize inter-lab variability .
- Orthogonal assays : Confirm results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Advanced: How do molecular docking simulations predict the interaction of this compound with target enzymes like acetylcholinesterase?
- Docking protocols : Use AutoDock Vina or GOLD to model the compound’s binding to the acetylcholinesterase active site. Key steps include:
- Preparing the enzyme structure (PDB: 4EY7) by removing water molecules and adding hydrogens.
- Defining the binding pocket around the catalytic triad (Ser203, His447, Glu334).
- Scoring poses based on hydrogen bonds (e.g., between the fluoropyrimidine and Gly121) and hydrophobic contacts (e.g., chlorophenyl with Trp86) .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability and identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
